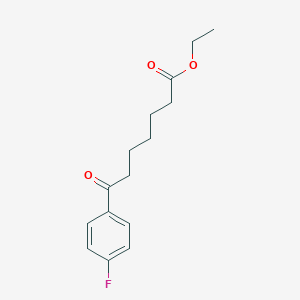

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVHMMPOTGMPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645515 | |

| Record name | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-51-9 | |

| Record name | Ethyl 4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated analytical data for easy reference, and visual representations of key chemical processes and logical workflows.

Chemical Structure and Properties

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a ketoester with the molecular formula C₁₅H₁₉FO₃ and a CAS number of 122115-51-9.[1] Its structure consists of a heptanoate ethyl ester backbone with a 4-fluorophenyl ketone substituent at the 7-position.

Structural Diagram

References

Determining the Molecular Weight of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

This guide provides a concise overview of the molecular weight of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a figure of significant interest to researchers and professionals in the fields of chemical synthesis and drug development. The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in experimental protocols and for the characterization of this compound.

Chemical Identity and Formula

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is identified by the Chemical Abstracts Service (CAS) number 122115-51-9.[1][2] Its molecular structure dictates its chemical formula, which has been determined to be C15H19FO3.[1][2] This formula is the basis for calculating the compound's molecular weight.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is based on its elemental composition as defined by its molecular formula, C15H19FO3.

To perform this calculation, the atomic weights of the constituent elements are utilized:

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Fluorine (F): 18.998 amu

-

Oxygen (O): 15.999 amu

The molecular weight is calculated as follows:

MW = (15 × Atomic Weight of C) + (19 × Atomic Weight of H) + (1 × Atomic Weight of F) + (3 × Atomic Weight of O) MW = (15 × 12.011) + (19 × 1.008) + (1 × 18.998) + (3 × 15.999) MW = 180.165 + 19.152 + 18.998 + 47.997 MW = 266.312 g/mol

This calculated value is consistent with figures found in chemical supplier databases.

Data Summary

For clarity and ease of reference, the key quantitative data for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C15H19FO3 | [1][2] |

| CAS Number | 122115-51-9 | [1][2] |

| Calculated Molecular Weight | 266.312 g/mol |

Note on Experimental Protocols and Visualizations

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on established atomic weights. As such, it does not involve experimental protocols, signaling pathways, or complex workflows that would necessitate diagrammatic visualization using tools like Graphviz. The value is a fundamental, constant property of the molecule derived directly from its known atomic composition. Therefore, the creation of detailed experimental guides or pathway diagrams is not applicable to the scope of this particular topic.

References

An In-Depth Technical Guide to Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (C15H19FO3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a keto-ester of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, proposed synthetic routes with detailed experimental protocols, and predicted spectral data for characterization. Additionally, it explores the potential biological significance and avenues for future research based on its structural motifs.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C15H19FO3 | Calculated |

| Molecular Weight | 266.31 g/mol | Calculated |

| CAS Number | 122115-51-9 | Public Record |

| Appearance | Colorless to light yellow liquid (Predicted) | Analogy |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water (Predicted) | Analogy[1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.95-8.05 (m, 2H, Ar-H ortho to C=O), δ 7.10-7.20 (m, 2H, Ar-H meta to C=O), δ 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 2.95 (t, J=7.4 Hz, 2H, -COCH₂-), δ 2.30 (t, J=7.4 Hz, 2H, -CH₂COO-), δ 1.60-1.80 (m, 4H, alkyl chain), δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 198.5 (C=O, ketone), δ 173.0 (C=O, ester), δ 165.0 (d, J(C-F) ≈ 255 Hz, C-F), δ 132.5 (d, J(C-F) ≈ 3 Hz, C-H ortho to C=O), δ 130.5 (d, J(C-F) ≈ 9 Hz, C-H meta to C=O), δ 115.5 (d, J(C-F) ≈ 22 Hz, C ipso to F), δ 60.5 (-OCH₂-), δ 38.0 (-COCH₂-), δ 34.0 (-CH₂COO-), δ 28.5 (alkyl chain), δ 24.5 (alkyl chain), δ 14.0 (-OCH₂CH₃) |

| IR (Infrared) | ~3070 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (Alkyl C-H stretch), ~1735 cm⁻¹ (C=O ester stretch)[2][3][4], ~1685 cm⁻¹ (C=O aromatic ketone stretch)[2][5], ~1595 cm⁻¹ (Ar C=C stretch), ~1220 cm⁻¹ (C-O ester stretch)[4], ~1155 cm⁻¹ (C-F stretch) |

| Mass Spec (EI) | M⁺ at m/z 266. Possible fragments: m/z 221 ([M-OEt]⁺), m/z 123 ([FC₆H₄CO]⁺), m/z 143 ([M-FC₆H₄CO]⁺) |

Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: Friedel-Crafts acylation and a Grignard reaction.

Method 1: Friedel-Crafts Acylation

This is a classic method for forming an aryl ketone.[6] The synthesis involves the acylation of fluorobenzene with an appropriate acylating agent derived from pimelic acid.

Workflow Diagram:

Caption: Proposed workflow for the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate via Friedel-Crafts acylation.

Detailed Experimental Protocol (Method 1):

-

Preparation of Ethyl 7-(chloroformyl)heptanoate:

-

To a solution of pimelic acid (1 equivalent) in excess ethanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract the monoester with diethyl ether. Purify by distillation under reduced pressure.

-

To the resulting ethyl 7-hydroxyheptanoate (1 equivalent) dissolved in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

-

Friedel-Crafts Acylation:

-

To a suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C, add a solution of ethyl 7-(chloroformyl)heptanoate (1 equivalent) in dichloromethane dropwise.

-

Add fluorobenzene (1.5 equivalents) to the mixture and stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

-

Pour the reaction mixture slowly onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

-

Method 2: Grignard Reaction

This approach involves the reaction of a Grignard reagent derived from 4-bromofluorobenzene with an ethyl ester derivative of a dicarboxylic acid.

Workflow Diagram:

Caption: Proposed workflow for the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate via a Grignard reaction.

Detailed Experimental Protocol (Method 2):

-

Preparation of 4-Fluorophenylmagnesium bromide:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under a nitrogen atmosphere.

-

Add a solution of 4-bromofluorobenzene (1 equivalent) in dry tetrahydrofuran (THF) dropwise to initiate the reaction.

-

Reflux the mixture for 1-2 hours until the magnesium is consumed. Cool to room temperature.

-

-

Reaction with Ethyl 6-(chloroformyl)hexanoate:

-

Prepare ethyl 6-(chloroformyl)hexanoate from adipic acid monomethyl ester as described in Method 1.

-

Add the Grignard reagent dropwise to a solution of ethyl 6-(chloroformyl)hexanoate (0.9 equivalents) in dry THF at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography on silica gel.

-

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, its structural features suggest several areas of potential interest for drug discovery and development.

-

Fluorinated Aromatic Moiety: The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets due to the unique properties of the fluorine atom.[7] Fluorinated compounds have shown a wide range of biological activities, including as anticancer and antimicrobial agents.[8][9]

-

Keto-Ester Functionality: Long-chain keto-esters are known to interact with various enzymes. They can act as inhibitors or substrates for hydrolases and reductases. For instance, some β-keto esters have been investigated as inhibitors of bacterial quorum sensing.[10]

Potential Signaling Pathway Interactions:

Given the common targets for compounds with similar structural motifs, the following signaling pathways could be relevant areas of investigation:

Caption: Potential cellular targets and downstream signaling effects of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate.

Suggested Experimental Approaches for Biological Evaluation:

-

Cytotoxicity Assays: Initial screening against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and normal cell lines to determine the general toxicity and potential for anticancer activity.[8]

-

Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to assess potential antimicrobial properties.

-

Enzyme Inhibition Assays: Testing against a range of relevant enzymes, such as fatty acid synthases, hydrolases, or specific cytochrome P450 isoforms, to identify potential molecular targets.

-

Quorum Sensing Inhibition Assays: Investigating the ability to interfere with bacterial communication, which could be a valuable antivirulence strategy.[10]

Conclusion

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a molecule with interesting synthetic and potential biological properties. The detailed protocols provided herein offer a solid foundation for its synthesis and purification. While its biological role is yet to be elucidated, its structural similarity to other bioactive compounds suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its biological activities and mechanism of action is warranted.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the limited availability of experimental data in public literature, this document combines reported information with predicted values derived from computational models to offer a thorough profile of the compound. The proposed experimental protocols are based on standard organic chemistry methodologies and should be adapted and optimized for specific laboratory settings.

Chemical Identity and Properties

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a keto-ester containing a terminal 4-fluorophenyl group. Its chemical structure suggests potential applications as a building block in organic synthesis and as a scaffold in medicinal chemistry.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate |

| CAS Number | 122115-51-9 |

| Molecular Formula | C₁₅H₁₉FO₃ |

| Molecular Weight | 266.31 g/mol |

| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)F |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 364.1°C at 760 mmHg | Predicted |

| Flash Point | 168.1°C | Predicted |

| Purity | 97.0% | Fluorochem |

Proposed Synthesis and Purification

A plausible synthetic route to Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is through a Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent derived from a seven-carbon dicarboxylic acid monoester.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate via Friedel-Crafts acylation.

Materials:

-

7-(4-Fluorophenyl)-7-oxoheptanoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Esterification: In a round-bottom flask, dissolve 7-(4-fluorophenyl)-7-oxoheptanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate.

Spectroscopic Analysis

While specific experimental spectra are not publicly available, theoretical shifts and patterns can be predicted based on the molecular structure. These predictions are crucial for the structural confirmation of the synthesized compound.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.00 | dd | 2H | Ar-H (ortho to C=O) |

| ~7.15 | t | 2H | Ar-H (meta to C=O) |

| 4.12 | q | 2H | O-CH₂-CH₃ |

| 2.98 | t | 2H | Ar-C(=O)-CH₂- |

| 2.32 | t | 2H | -CH₂-C(=O)-O |

| ~1.70 | m | 4H | -(CH₂)₂- |

| 1.25 | t | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | C=O (ketone) |

| ~173.5 | C=O (ester) |

| ~165.5 (d) | C-F |

| ~132.0 (d) | Ar-C (ipso) |

| ~130.5 (d) | Ar-C (ortho) |

| ~115.5 (d) | Ar-C (meta) |

| ~60.5 | O-CH₂ |

| ~38.5 | Ar-C(=O)-CH₂ |

| ~34.0 | -CH₂-C(=O)-O |

| ~28.5 | -CH₂- |

| ~24.5 | -CH₂- |

| ~14.2 | -CH₃ |

Reactivity and Stability

-

Reactivity: The primary reactive sites are the ketone and ester carbonyl groups, which are susceptible to nucleophilic attack. The methylene group alpha to the ketone can be deprotonated by a strong base to form an enolate, enabling further functionalization. The fluorinated aromatic ring can undergo nucleophilic aromatic substitution under specific conditions.

-

Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It is incompatible with strong oxidizing agents, strong bases, and strong acids, which may cause hydrolysis of the ester or other undesired reactions.

Potential Applications in Research and Drug Development

While there is no specific literature on the biological activity of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, its structural motifs are present in various biologically active molecules. The 4-fluorophenyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. The long aliphatic chain provides lipophilicity, which can be crucial for membrane permeability. This compound could serve as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Diagram: Logical Relationship of Structural Features to Potential Applications

Caption: Relationship between the molecule's structural features and its potential applications.

An In-depth Technical Guide on Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a chemical compound with the molecular formula C15H19FO3. While it is available commercially as a research chemical, a comprehensive review of the scientific literature reveals a notable absence of detailed studies on its synthesis, spectral characterization, and biological activity. This guide summarizes the currently available information and, in the absence of specific experimental data, provides a plausible synthetic approach based on established chemical principles.

Chemical and Physical Properties

The primary source of information for the physicochemical properties of ethyl 7-(4-fluorophenyl)-7-oxoheptanoate comes from commercial suppliers. This data is essential for handling, storage, and initial experimental design.

Table 1: Physicochemical Properties of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

| Property | Value | Reference(s) |

| CAS Number | 122115-51-9 | [1] |

| Molecular Formula | C15H19FO3 | [1] |

| Molecular Weight | 266.31 g/mol | [Calculated] |

| Boiling Point | 364.1°C at 760 mmHg | [2] |

| Flash Point | 168.1°C | [2] |

| Purity | Typically ≥97.0% | [1] |

| Refractive Index | 1.488 | [2] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is not currently available in the scientific literature. However, based on the structure of the molecule, two primary synthetic routes are plausible: Friedel-Crafts acylation and a Grignard reaction.

Hypothetical Synthesis Route 1: Friedel-Crafts Acylation

This is a common method for forming aryl ketones. The reaction would involve the acylation of fluorobenzene with a derivative of adipic acid monoester.

Workflow for Hypothetical Friedel-Crafts Acylation:

Caption: Hypothetical Friedel-Crafts Acylation Workflow.

Detailed Hypothetical Protocol:

-

Preparation of Acyl Chloride: Adipic acid monoethyl ester would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to produce adipic acid monoethyl ester chloride.

-

Acylation: In a separate flask under an inert atmosphere, a Lewis acid (e.g., aluminum chloride, AlCl₃) would be suspended in an inert solvent. Fluorobenzene would then be added, followed by the dropwise addition of the prepared adipic acid monoethyl ester chloride at a controlled temperature (typically 0 °C to room temperature).

-

Workup: The reaction would be quenched by carefully pouring it over ice and hydrochloric acid. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.

-

Purification: The crude product would likely require purification by column chromatography on silica gel to yield the final product.

Hypothetical Synthesis Route 2: Grignard Reaction

This approach would involve the reaction of a Grignard reagent prepared from 4-bromofluorobenzene with an appropriate ester-containing acyl chloride or dicarboxylic acid derivative.

Workflow for Hypothetical Grignard Reaction:

Caption: Hypothetical Grignard Reaction Workflow.

Detailed Hypothetical Protocol:

-

Grignard Reagent Formation: 4-Bromofluorobenzene would be added to magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere to form 4-fluorophenylmagnesium bromide.

-

Reaction: The Grignard reagent would then be added to a solution of adipic acid monoethyl ester chloride in an anhydrous ether solvent at a low temperature (e.g., -78 °C to 0 °C).

-

Workup and Purification: The workup and purification would be similar to the Friedel-Crafts acylation method, involving an acidic quench, extraction, and chromatographic purification.

Spectroscopic Data

No published spectroscopic data (NMR, IR, Mass Spectrometry) for ethyl 7-(4-fluorophenyl)-7-oxoheptanoate could be located. Characterization of this compound would be a crucial step after its synthesis to confirm its structure.

Biological Activity and Signaling Pathways

There is currently no information in the public domain regarding the biological activity of ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Studies on its potential as a drug intermediate, its cytotoxicity, or its interaction with any biological targets or signaling pathways have not been reported. The presence of the 4-fluorophenyl keto-moiety is common in various biologically active molecules, suggesting that this compound could be a valuable building block in medicinal chemistry. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion and Future Directions

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a readily available research chemical with a clear lack of associated scientific literature detailing its synthesis, characterization, and biological function. This presents an opportunity for researchers to conduct foundational studies on this compound. Future work should focus on:

-

Developing and optimizing a reliable synthesis protocol.

-

Fully characterizing the compound using modern spectroscopic techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS).

-

Screening for biological activity in various assays to identify potential applications in drug discovery and development.

This technical guide highlights the significant knowledge gap concerning ethyl 7-(4-fluorophenyl)-7-oxoheptanoate and provides a theoretical framework for initiating research into this potentially valuable chemical entity.

References

The Ascendancy of Ketoesters: A Technical Guide to Their Discovery and Significance in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ketoester moiety, a seemingly simple functional group, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and significance of novel ketoesters in drug discovery. We will delve into their diverse biological activities, from disrupting bacterial communication to exhibiting potent anticancer and anti-inflammatory properties. This guide will furnish researchers with detailed experimental protocols for the synthesis of these promising compounds, present key quantitative bioactivity and pharmacokinetic data in structured tables for comparative analysis, and visualize the intricate signaling pathways and discovery workflows through detailed diagrams.

Introduction: The Ketoester Core - A Renaissance in Drug Design

Ketoesters, organic compounds containing both a ketone and an ester functional group, have long been recognized as versatile intermediates in organic synthesis.[1] However, their true potential as bioactive molecules is only now being fully realized. Their unique electronic and structural features allow them to interact with a wide array of biological targets with high specificity and affinity. Recent breakthroughs in synthetic chemistry, particularly in the realm of C-H activation, have further revolutionized the field, enabling chemists to modify ketoester structures in previously inaccessible ways. This has paved the way for the creation of novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, making the process of generating drug candidates quicker, more cost-effective, and environmentally friendlier.[2][3]

This guide will focus on the discovery and significance of novel α-ketoesters, β-ketoesters, and their derivatives in three key therapeutic areas: antibacterial, anticancer, and anti-inflammatory medicine.

Antibacterial Applications: Disrupting Bacterial Quorum Sensing

A promising strategy in the fight against antimicrobial resistance is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[4] Novel β-keto esters have been designed as analogues of the natural autoinducer, N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), to act as potent QS inhibitors.[5] These compounds competitively bind to QS receptors, disrupting bacterial communication and attenuating their pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Quantitative Bioactivity Data: Anti-Quorum Sensing β-Keto Esters

The inhibitory activity of a panel of nineteen β-keto ester analogs was evaluated against the bioluminescence of Vibrio harveyi, a common model for QS studies. The most active compounds featured a phenyl ring at the C-3 position with specific substitutions.[6]

| Compound ID | Substituent on Phenyl Ring | IC50 (µM) | Reference |

| 18 | 4-Fluoro | 23 | [6] |

| 21 | 4-Iodo | 35 | [6] |

| 22 | 4-Methoxy | 53 | [6] |

| 23 | 3-Methoxy | 48 | [6] |

Signaling Pathway: Inhibition of Bacterial Quorum Sensing

The following diagram illustrates the mechanism of quorum sensing in Gram-negative bacteria and the inhibitory action of β-keto ester analogues.

Caption: Quorum sensing inhibition by β-ketoester analogues.

Experimental Protocol: Synthesis of β-Keto Ester Analogues for Quorum Sensing Inhibition

This protocol outlines the synthesis of β-keto ester analogues based on the structure of the autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[5][7]

Step 1: Activation of Carboxylic Acid

-

To a solution of the commercially available phenylacetic acid derivative (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes.

Step 2: Condensation with Meldrum's Acid

-

Add Meldrum's acid (1.2 eq) to the reaction mixture from Step 1.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

Step 3: Formation of the β-Keto Ester

-

Dissolve the intermediate from Step 2 in tert-butanol.

-

Reflux the solution for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired β-keto ester.

Characterization: The final products are characterized by NMR spectroscopy to confirm their structure and purity. The presence of singlet signals between 1.46–1.50 ppm (tert-butyl group), 3.37–3.55 ppm (methylene group), and 3.82–4.25 ppm (methylene group) confirms the keto tautomer form.[7]

Anticancer Applications: Targeting Fatty Acid Synthase (FAS)

Fatty Acid Synthase (FAS) is a key enzyme in the de novo synthesis of fatty acids and is found to be significantly overexpressed in many types of cancer cells compared to normal tissues. This makes FAS a compelling target for anticancer drug development.[1] Inhibition of FAS can lead to the accumulation of toxic intermediates and ultimately induce apoptosis in cancer cells. While specific novel ketoesters that directly target FAS are still in early stages of discovery, the structural similarities of some FAS inhibitors to keto-enol systems suggest that ketoesters are a promising chemical class for designing novel FAS inhibitors. For instance, Orlistat, an FDA-approved drug and a known FAS inhibitor, possesses a lactone ring that is hydrolyzed to a keto-acid like structure to inhibit the thioesterase domain of FAS.[8]

Quantitative Bioactivity Data: Fatty Acid Synthase Inhibitors

While a novel ketoester FAS inhibitor with comprehensive data is not yet publicly available, the following table presents data for known FAS inhibitors, including those with structural motifs that can inform the design of ketoester-based inhibitors.

| Compound | Target Domain | Cancer Cell Line | IC50 | Reference |

| C75 derivative (1c) | β-ketoacyl synthase | HL-60 | 5.38 µM | [9][10] |

| C75 derivative (1c) | β-ketoacyl synthase | HeLa | 46.10 µM | [9][10] |

| GSK2194069 | β-ketoacyl reductase | A2780 (ovarian) | 13 nM | [11] |

| GSK2194069 | β-ketoacyl reductase | PC3M (prostate) | 25 nM | [11] |

| Orlistat | Thioesterase | PC-3 (prostate) | - | [7][8] |

Note: Compound 1c is 4-methylene-2-octyl-5-oxo-tetrahydro-thiophene-3-carboxylic acid, which contains a thiophene ring that can be considered a bioisostere of a keto-enol system.

Signaling Pathway: Fatty Acid Synthase in Cancer

The diagram below illustrates the central role of Fatty Acid Synthase (FAS) in cancer cell metabolism and proliferation, highlighting it as a key therapeutic target.

Caption: The Fatty Acid Synthase (FAS) pathway in cancer.

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Ketoesters have also shown promise as anti-inflammatory agents. This is exemplified by derivatives of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. By modifying the carboxylic acid group of ketoprofen into an ester, it is possible to create prodrugs with potentially improved gastrointestinal safety profiles. Furthermore, novel ketoester derivatives are being explored for their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenases, and to reduce the production of pro-inflammatory mediators.

Quantitative Preclinical Data: Anti-inflammatory Ketoester Derivatives

Novel amidocarbamate derivatives of ketoprofen have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.

| Compound ID | Inhibition of Lipid Peroxidation (%) at 0.1 mM | Soybean Lipoxygenase Inhibition (%) at 0.1 mM | Reference |

| Ketoprofen | 69.3 | - | [12] |

| 3b | >95 | 95 | [12] |

| 4g | >95 | 83.5 | [12] |

Experimental Protocol: Synthesis of Novel Keto Ester Antimicrobial Agents

This protocol describes a general method for the synthesis of novel keto ester derivatives with potential antimicrobial and anti-inflammatory activities through the condensation of substituted benzoic acids with phenacyl bromides.[13]

Step 1: Synthesis of Keto Esters

-

In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) in dimethylformamide (DMF).

-

Add triethylamine (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the substituted phenacyl bromide (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 8-10 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure keto ester derivative.

Characterization: The synthesized compounds are characterized by FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm their chemical structures. X-ray crystallography can be used to determine the molecular structures of crystalline products.[13]

Pharmacokinetics of Novel Ketoesters

The successful development of a ketoester-based drug is contingent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). A recent study on a novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol (BH-BD), provides valuable insights into the in vivo behavior of this class of compounds.[4]

Pharmacokinetic Data of a Novel Ketogenic Ester

The following table summarizes the key pharmacokinetic findings for BH-BD in rodents.

| Parameter | Finding | Species | Reference |

| Absorption | Likely remains intact in the stomach and is hydrolyzed in the small intestine. | Rats, Mice | [4] |

| Metabolism | Hydrolyzed by non-CYP enzymes in the liver and esterases in plasma into hexanoate and (R)-1,3-butanediol, which are then metabolized to β-hydroxybutyrate (BHB). | Rats, Mice | [4] |

| Excretion | Metabolites are excreted. | - | |

| Bioavailability | Delivers a sustained and dose-dependent increase in plasma BHB. | Rats, Mice | [4] |

| Tolerance | Well-tolerated at all tested doses. | Rats, Mice | [4] |

The Drug Discovery Workflow for Novel Ketoesters

The discovery and development of novel ketoester-based drugs follow a structured and iterative process. The workflow diagram below outlines the key stages, from initial target identification to preclinical development.

Caption: A logical workflow for ketoester drug discovery.

Conclusion and Future Perspectives

Novel ketoesters represent a dynamic and promising area of drug discovery. Their inherent chemical versatility, coupled with advances in synthetic methodologies, has positioned them as valuable scaffolds for the development of new therapeutics. The examples highlighted in this guide, from the inhibition of bacterial quorum sensing to the potential targeting of cancer metabolism and inflammation, underscore the broad therapeutic potential of this chemical class. Future research will undoubtedly uncover new biological targets for novel ketoesters and refine their structures to yield drug candidates with superior efficacy and safety profiles. The continued exploration of the ketoester chemical space is a critical endeavor in the ongoing quest for innovative medicines to address unmet medical needs.

References

- 1. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fatty acid synthase inhibitor orlistat reduces the growth and metastasis of orthotopic tongue oral squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Benzothiazole-Thiadiazole-Based Ketones as Potential Antiviral and Anticancer Agents: Synthesis, DFT, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US11679111B2 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel fatty acid synthase (FAS) inhibitors: design, synthesis, biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of a series of bioavailable fatty acid synthase (FASN) KR domain inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Fluorophenyl Group: A Cornerstone Moiety in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a pillar of modern medicinal chemistry. Among the various fluorinated motifs, the 4-fluorophenyl group is particularly prominent, found in the structures of numerous blockbuster drugs, including atorvastatin (Lipitor), ezetimibe (Zetia), and escitalopram (Lexapro). Its prevalence is not coincidental; the unique physicochemical properties imparted by the fluorine atom at the para-position of a phenyl ring offer a powerful tool for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the multifaceted roles of the 4-fluorophenyl group, focusing on its impact on metabolic stability, target binding, and overall bioactivity, supported by quantitative data, experimental protocols, and logical diagrams.

Core Physicochemical Properties and Their Implications

The substitution of a hydrogen atom with fluorine on a phenyl ring introduces profound, albeit nuanced, changes to the molecule's properties. The fluorine atom's high electronegativity and relatively small size are central to these effects.

Lipophilicity and Permeability

Fluorine is the most electronegative element, yet it is a weak hydrogen bond acceptor. Its introduction to a phenyl ring generally increases lipophilicity, a critical factor for membrane permeability and reaching biological targets. However, this increase is modest compared to other halogens, allowing for fine-tuning of a compound's solubility and permeability profile. This balance is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Effects

The 4-fluorophenyl group exhibits a dual electronic nature. Fluorine exerts a strong electron-withdrawing effect through the sigma bond (inductive effect), which can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can alter the ionization state of a drug at physiological pH, impacting its solubility, cell penetration, and binding to target proteins. Concurrently, it has a weak electron-donating resonance effect due to its lone pairs of electrons. This interplay influences the electron density of the aromatic ring, which can be critical for specific binding interactions, such as π-π stacking.

Metabolic Stability

One of the most significant advantages of incorporating a 4-fluorophenyl group is the enhancement of metabolic stability. The para-position of a phenyl ring is a common site for metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid drug clearance. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to enzymatic cleavage. Placing a fluorine atom at the para-position effectively blocks this metabolic "soft spot," preventing para-hydroxylation, which often increases the drug's half-life and oral bioavailability.

Quantitative Data Summary

The impact of the 4-fluorophenyl group can be quantified through various physicochemical and biological parameters. The following tables summarize key data for easy comparison.

Table 1: Comparison of Physicochemical Properties of Phenyl Substituents

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Sigma (σp) | Lipophilicity Contribution (π) |

| -H | 1.20 | 2.20 | 0.00 | 0.00 |

| -F | 1.47 | 3.98 | +0.06 | +0.14 |

| -Cl | 1.75 | 3.16 | +0.23 | +0.71 |

| -Br | 1.85 | 2.96 | +0.23 | +0.86 |

| -OH | 1.52 | 3.44 | -0.37 | -0.67 |

| -CH₃ | 2.00 | 2.55 | -0.17 | +0.56 |

Table 2: Impact of 4-Fluoro Substitution on Metabolic Stability of Atypical Dopamine Transporter (DAT) Inhibitors

| Compound | Core Structure | % Parent Compound Remaining (Mouse Liver Microsomes, 60 min) | Half-life (t₁/₂), min |

| 4b | (bis(phenyl)methyl)sulfinyl | 4%[1] | - |

| 3b | (bis(4-fluorophenyl )methyl)sulfinyl | - | ~60[1] |

| Note: The replacement of phenyl with 4-fluorophenyl in this series significantly improves metabolic stability. |

Table 3: Binding Affinity of Atypical DAT Inhibitors Featuring the bis(4-fluorophenyl)methyl Group

| Compound | Modification | DAT Binding Affinity (Ki, nM) |

| 3b | Piperazine-2-propanol scaffold | 230[2][3] |

| 14a | Modified alicyclic amine | 23[2][3] |

| Note: The bis(4-fluorophenyl)methyl core is retained in these high-affinity inhibitors, where modifications to other parts of the molecule modulate potency. |

Role in Bioactive Molecules: Key Case Studies

The 4-fluorophenyl group is a key pharmacophore in many successful drugs across various therapeutic areas.

-

Statins (e.g., Atorvastatin): In synthetic, or Type II, statins, the 4-fluorophenyl group is crucial for binding to the active site of HMG-CoA reductase.[4][] It occupies a hydrophobic pocket and engages in additional binding interactions that are absent in earlier, naturally derived statins, contributing to their high potency in lowering cholesterol.[4] Atorvastatin is a selective, competitive inhibitor of this rate-limiting enzyme in cholesterol biosynthesis.[6]

-

Cholesterol Absorption Inhibitors (e.g., Ezetimibe): Ezetimibe contains two 4-fluorophenyl groups and one hydroxyphenyl group. These moieties are essential for its mechanism of inhibiting cholesterol absorption from the small intestine.[7][8] Ezetimibe acts on the Niemann-Pick C1-Like 1 (NPC1L1) protein on the enterocyte brush border, preventing the internalization of cholesterol without affecting the absorption of triglycerides or fat-soluble vitamins.[9][10][11]

-

Antidepressants (e.g., Citalopram/Escitalopram): Citalopram, a selective serotonin reuptake inhibitor (SSRI), features a central 4-fluorophenyl group.[12][13] This group is critical for its high-affinity binding to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thus enhancing serotonergic neurotransmission.[14] Only the S-(+) enantiomer, escitalopram, possesses the desired therapeutic activity.[12][15]

-

Anticancer Agents (e.g., EGFR Inhibitors): Many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) incorporate a substituted phenyl ring, often a 3-chloro-4-fluorophenyl group, that binds in the ATP-binding pocket of the enzyme.[16] This moiety is crucial for achieving high potency and selectivity in inhibiting the signaling pathways that drive tumor cell proliferation.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key concepts related to the 4-fluorophenyl group.

References

- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition of Cholesterol Absorption by Ezetimibe [medscape.com]

- 12. Citalopram - Wikipedia [en.wikipedia.org]

- 13. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Citalopram [bionity.com]

- 16. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Heptanoates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis of substituted heptanoates, a class of organic compounds with significant applications in the pharmaceutical and flavor industries. The content herein details key synthetic strategies, experimental protocols, and relevant biological pathways, presented with a focus on clarity and practical application for professionals in drug development and chemical research.

Core Synthetic Methodologies

The synthesis of substituted heptanoates can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, stereochemical control, and functional group tolerance. The primary methods include alkylation of heptanoate enolates, olefination reactions, and transition metal-catalyzed cross-coupling reactions.

Alkylation of Heptanoate Enolates

A cornerstone of substituted heptanoate synthesis is the alkylation of enolates. This method allows for the introduction of a wide variety of substituents at the α-position of the heptanoate backbone. The process involves the deprotonation of a heptanoate ester using a strong base to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with an alkyl halide.

Key Considerations:

-

Base Selection: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are crucial to ensure complete and irreversible enolate formation, minimizing self-condensation side reactions.

-

Stereoselectivity: For the synthesis of chiral substituted heptanoates, diastereoselective alkylation can be achieved by employing a chiral auxiliary. The Evans oxazolidinone auxiliaries are a prominent example, offering high levels of stereocontrol.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of α,β-unsaturated heptanoates. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction typically exhibits high (E)-stereoselectivity.

Advantages over Wittig Reaction:

-

The phosphate byproduct is water-soluble, simplifying purification.

-

The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides.

Grignard Reactions

Grignard reagents offer a versatile method for introducing alkyl or aryl substituents, particularly at carbonyl groups within the heptanoate precursor chain. For instance, the reaction of a Grignard reagent with a keto-heptanoate can be used to generate tertiary alcohols, which can then be further functionalized.

Palladium-Catalyzed Heck Coupling

The Heck reaction is a transition metal-catalyzed method for the formation of carbon-carbon bonds. It is particularly useful for the synthesis of aryl- or vinyl-substituted heptanoates by coupling an unsaturated heptanoate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various substituted heptanoates using the methodologies described above.

| Entry | Substituted Heptanoate | Synthetic Method | Key Reagents | Yield (%) |

| 1 | Ethyl 4-methyloctanoate | Malonic Ester Synthesis | 1-chloro-2-methylhexane, Diethyl malonate, NaOEt | 82.5 |

| 2 | Diethyl 2-methylhexylmalonate | Malonic Ester Synthesis | 1-chloro-2-methylhexane, Diethyl malonate, K₂CO₃ | 84.4 |

| 3 | (S)-Ethyl 4-methyloctanoate | Asymmetric Synthesis (Chiral Auxiliary) | (S)-4-benzyloxazolidin-2-one, Propionyl chloride, Allyl iodide | >99 (diastereomeric excess) |

| 4 | (E)-Ethyl 6-hydroxyhex-2-enoate | Horner-Wadsworth-Emmons | Diethyl phosphonoacetate, 4-(tert-butyldimethylsilyloxy)butanal, NaH | 68 |

| 5 | Ethyl 3-phenylacrylate | Heck Coupling | Iodobenzene, Ethyl acrylate, Pd(OAc)₂, PPh₃, Et₃N | >90 |

Experimental Protocols

Synthesis of Ethyl 4-methyloctanoate via Malonic Ester Synthesis

Materials:

-

1-chloro-2-methylhexane

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hexane

-

Water

-

Sodium chloride

-

N,N-dimethylacetamide

Procedure:

-

To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester.

-

Add 1-chloro-2-methylhexane to the reaction mixture and heat to reflux for 8 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Partition the residue between hexane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude diethyl 2-methylhexylmalonate.

-

For decarboxylation, reflux the crude product with sodium chloride in a mixture of N,N-dimethylacetamide and water.

-

After the reaction is complete (monitored by TLC), cool the mixture, add water, and extract with hexane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, ethyl 4-methyloctanoate, by vacuum distillation.

Synthesis of (E)-Unsaturated Heptanoate via Horner-Wadsworth-Emmons Reaction

Materials:

-

Aldehyde precursor (e.g., pentanal)

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend sodium hydride in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add the aldehyde precursor dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualization of Pathways and Workflows

Synthetic Workflow for Asymmetric Alkylation

Caption: Asymmetric synthesis of substituted heptanoates.

Prostaglandin D2 (DP2) Receptor Signaling Pathway

Substituted heptanoates are of interest in drug development, with some analogues acting as antagonists for the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2). This receptor is implicated in inflammatory and allergic responses.[1]

Caption: DP2 receptor signaling pathway.

Spectroscopic Data of a Representative Substituted Heptanoate

Ethyl 4-methylheptanoate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 0.85-0.95 (m, 6H), 1.10-1.40 (m, 6H), 1.25 (t, J=7.1 Hz, 3H), 2.25 (t, J=7.5 Hz, 2H), 4.12 (q, J=7.1 Hz, 2H). |

| ¹³C NMR (CDCl₃) | δ 14.2, 19.2, 22.9, 29.2, 32.1, 34.2, 39.0, 60.1, 173.8. |

| IR (neat, cm⁻¹) | 2958, 2929, 2873, 1738 (C=O), 1460, 1377, 1178. |

| MS (EI, m/z) | 172 (M⁺), 127, 101, 88, 73, 55, 43. |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

This guide provides a foundational understanding of the synthesis of substituted heptanoates, offering both theoretical background and practical protocols for researchers in the field. The methodologies and data presented are intended to facilitate the design and execution of synthetic routes toward novel and valuable heptanoate derivatives.

References

A Technical Guide to Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: Sourcing, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a keto-ester of interest in organic synthesis and medicinal chemistry. This document details available commercial sources, outlines plausible synthetic routes with experimental protocols, and explores its potential applications, particularly as a scaffold for developing histone deacetylase (HDAC) inhibitors.

Commercial Availability

For researchers requiring Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate for their work, several chemical suppliers offer this compound. The availability and pricing for various quantities are summarized below.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (EUR) |

| SciSupplies | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | 122115-51-9 | 97.0% | 1g | €205.13[1] |

| Fluorochem (via SciSupplies) | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | 122115-51-9 | 97.0% | 1g | N/A[1] |

| Guidechem | ETHYL 7-(4-FLUOROPHENYL)-7-OXOHEPTANOATE | 122115-51-9 | N/A | N/A | N/A |

| CymitQuimica | Ethyl 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoate | 951886-43-4 | 97.0% | 1g | €962.00[2] |

Synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Method 1: Friedel-Crafts Acylation

This classic method involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, fluorobenzene would be acylated with a derivative of pimelic acid.

Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation synthesis route.

Detailed Experimental Protocol:

-

Preparation of the Acylating Agent: Pimelic acid is first converted to its monoethyl ester. This can be achieved by reacting pimelic acid with a limited amount of ethanol under acidic catalysis. The resulting pimelic acid monoethyl ester is then converted to the corresponding acyl chloride (pimelic acid monoethyl ester chloride) using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation Reaction:

-

In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of pimelic acid monoethyl ester chloride in an anhydrous, inert solvent (e.g., dichloromethane or carbon disulfide).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.

-

To this mixture, add fluorobenzene dropwise from the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice and an aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate.

-

Method 2: Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent derived from 4-bromofluorobenzene with an appropriate electrophile.

Reaction Scheme:

Caption: Proposed Grignard reaction synthesis route.

Detailed Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether is then added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

Preparation of the Electrophile: Adipic acid is converted to its monoethyl ester, which is then reacted with a chlorinating agent like thionyl chloride to form ethyl 6-(chloroformyl)hexanoate.

-

Grignard Reaction:

-

Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C or 0 °C) in a dry ice/acetone or ice bath.

-

Slowly add a solution of ethyl 6-(chloroformyl)hexanoate in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Work-up and Purification:

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography as described in Method 1.

-

Potential Applications in Drug Discovery: Histone Deacetylase (HDAC) Inhibition

While direct biological studies on Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate are limited in the public domain, its core structure, a 7-oxo-7-arylheptanoate, is a recognized scaffold in the design of inhibitors for histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme. The 7-oxo-7-arylheptanoate moiety can serve as a linker and part of the cap group.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates the general mechanism of HDAC inhibition and its downstream effects, providing a conceptual framework for the potential role of compounds derived from the Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate scaffold.

Caption: Role of HDACs in gene expression and point of inhibition.

Experimental Workflow for Screening as an HDAC Inhibitor:

Should researchers wish to investigate the potential of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate or its derivatives as HDAC inhibitors, a typical experimental workflow would be as follows:

Caption: Workflow for evaluating HDAC inhibitory potential.

This guide serves as a foundational resource for professionals engaged in research and development involving Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The provided information on sourcing, synthesis, and potential applications is intended to facilitate further investigation and innovation in the fields of organic chemistry and drug discovery.

References

An In-depth Technical Guide on Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous compounds and general chemical principles to provide a thorough overview.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is presented below.

| Property | Value | Source |

| CAS Number | 122115-51-9 | --INVALID-LINK-- |

| Molecular Formula | C15H19FO3 | --INVALID-LINK-- |

| Molecular Weight | 266.31 g/mol | Calculated |

| Boiling Point | 364.1°C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 168.1°C | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate can be plausibly achieved via a Friedel-Crafts acylation reaction. This method is a fundamental process in organic chemistry for attaching an acyl group to an aromatic ring. Below is a detailed, hypothetical experimental protocol for this synthesis.

Reaction Scheme:

Caption: A diagram illustrating the proposed Friedel-Crafts acylation synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate.

Detailed Protocol:

-

Preparation of the Reaction Vessel: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is thoroughly dried in an oven and assembled while hot. The apparatus is allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Reactants: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is quickly weighed and transferred to the reaction flask. Anhydrous dichloromethane (DCM, 100 mL) is added as the solvent. The suspension is stirred and cooled to 0°C in an ice bath.

-

Addition of Acyl Chloride: Ethyl 6-(chloroformyl)hexanoate (1.0 equivalent) is dissolved in 20 mL of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5°C. The formation of the acylium ion complex is observed.

-

Addition of Fluorobenzene: Fluorobenzene (1.1 equivalents) is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid. The mixture is stirred until all the ice has melted.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with 50 mL portions of DCM. The combined organic extracts are washed sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate.

Potential Biological Activity and Signaling Pathways

While no specific biological data for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate has been reported, the presence of the fluorinated aryl ketone moiety suggests potential interactions with various biological targets. Fluorinated compounds often exhibit altered metabolic stability and binding affinities compared to their non-fluorinated counterparts.

Compounds containing an aryl ketone structure have been investigated for a range of biological activities. For instance, some aryl ketones are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The introduction of a fluorine atom can enhance the binding affinity and selectivity of a molecule for its target protein.

Hypothetical Signaling Pathway Involvement:

Based on the structures of known bioactive molecules, it is conceivable that Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate could modulate signaling pathways involved in inflammation or cellular metabolism. For example, it could potentially act as an inhibitor or modulator of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the inflammatory cascade.

Caption: A diagram showing a hypothetical signaling pathway where Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate may act as an inhibitor.

Disclaimer: The information provided in this guide, particularly concerning the experimental protocol and biological activity, is based on established chemical principles and data from analogous compounds. It is intended for informational and research purposes only. Any experimental work should be conducted with appropriate safety precautions and further literature review.

Navigating the Solubility Landscape of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this document focuses on predicted physicochemical properties, general principles of solubility for similar molecules, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound in a laboratory setting.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is scarce, computational methods can provide valuable predictions. The following table summarizes key predicted properties that influence solubility.

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₁₅H₁₉FO₃ | - |

| Molecular Weight | 266.31 g/mol | Higher molecular weight can sometimes correlate with lower solubility in water. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | A positive LogP value in this range suggests the compound is lipophilic and likely to have low solubility in aqueous solutions but higher solubility in organic solvents. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | A moderate TPSA suggests some potential for interaction with polar solvents, though the large non-polar surface area will likely dominate. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits its ability to form strong interactions with protic solvents like water. |

| Hydrogen Bond Acceptors | 3 (2 carbonyl, 1 ether) | The presence of hydrogen bond acceptors offers sites for interaction with protic solvents. |

Note: These values are estimations derived from computational models and should be confirmed through experimental validation.

General Principles of Solubility for Organic Esters

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a moderately large organic molecule containing an ester functional group, a ketone, and a fluorinated aromatic ring. Its solubility behavior is governed by the interplay between its polar and non-polar regions.

-

"Like Dissolves Like" : This fundamental principle dictates that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. Given the significant non-polar hydrocarbon backbone and the phenyl ring, Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is expected to be more soluble in organic solvents than in water.

-

Intermolecular Forces : The primary intermolecular forces at play are van der Waals forces (due to the non-polar regions) and dipole-dipole interactions (due to the ester and ketone groups). The fluorine atom can also participate in weak dipole-dipole interactions.

-

Aqueous Solubility : The aqueous solubility is anticipated to be low due to the large hydrophobic structure. The polar ester and ketone groups are not sufficient to overcome the hydrophobicity of the rest of the molecule.

-

Solubility in Organic Solvents : Higher solubility is expected in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF), where the solvent can effectively solvate the non-polar regions of the molecule. Solubility in alcohols like ethanol and methanol is likely to be moderate.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a novel compound like Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.

Materials and Equipment:

-

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-